

# In-Depth Technical Guide: Nitromide (CAS No. 121-81-3)

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## Compound of Interest

Compound Name: Nitromide

Cat. No.: B1662146

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For Researchers, Scientists, and Drug Development Professionals

## Core Technical Data

**Nitromide**, identified by the CAS number 121-81-3, is a synthetic nitroaromatic compound with established antiparasitic and antibacterial properties.<sup>[1]</sup> It is primarily recognized for its application in veterinary medicine as a coccidiostat to control parasitic infections in poultry.<sup>[1]</sup>

## Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Nitromide** are summarized in the table below. This data is essential for its handling, formulation, and analysis.

Property	Value	Source(s)
IUPAC Name	3,5-dinitrobenzamide	PubChem
Synonyms	Nitromide, 3,5-Dinitrobenzamide	
CAS Number	121-81-3	
Molecular Formula	C <sub>7</sub> H <sub>5</sub> N <sub>3</sub> O <sub>5</sub>	
Molecular Weight	211.13 g/mol	
Appearance	Powder	
Melting Point	183-185 °C	
Solubility	Soluble in dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water.	[2]

## Quantitative Bioactivity Data

While specific IC<sub>50</sub> or MIC values for **Nitromide** against *Eimeria* species were not found during the literature search, its bioactivity has been demonstrated in vivo. The following table presents effective concentrations in poultry feed for the prevention of coccidiosis-related symptoms.

Parameter	Concentration in Feed	Effect	Source(s)
Prevention of Mortality	≥ 0.025%	Complete prevention of death loss in chickens infected with <i>Eimeria tenella</i> .	[3]
Prevention of Hemorrhage	0.05%	~80% effective in preventing hemorrhage.	[3]
Prevention of Hemorrhage	0.1% - 0.25%	Complete prevention of hemorrhage.	[3]

# Synthesis and Analysis

## Synthesis Protocol

The synthesis of **Nitromide** (3,5-dinitrobenzamide) can be achieved in a two-step process from 3,5-dinitrobenzoic acid. The first step involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with ammonia to form the amide.

### Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride

This protocol is adapted from general procedures for the synthesis of aromatic acid chlorides. [\[4\]](#)

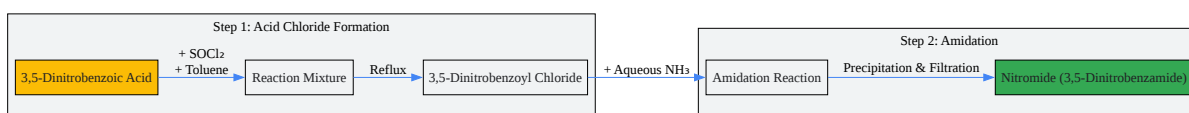
- Materials: 3,5-dinitrobenzoic acid, thionyl chloride ( $\text{SOCl}_2$ ), dry toluene.
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl fumes, combine 3,5-dinitrobenzoic acid (0.01 mol) and dry toluene (40 mL).
  - Add thionyl chloride (1.6 mL, 0.02 mol) to the mixture.
  - Heat the mixture at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is no longer detectable (typically 2-8 hours).
  - After the reaction is complete, allow the mixture to cool to room temperature.
  - Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene and excess thionyl chloride. The crude 3,5-dinitrobenzoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.

### Step 2: Synthesis of 3,5-Dinitrobenzamide (**Nitromide**)

This step involves the amidation of the synthesized acid chloride.

- Materials: 3,5-dinitrobenzoyl chloride, aqueous ammonia.
- Procedure:

- Dissolve the crude 3,5-dinitrobenzoyl chloride in a suitable inert solvent like acetone or tetrahydrofuran (THF).
- Cool the solution in an ice bath.
- Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
- A precipitate of 3,5-dinitrobenzamide will form.
- Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
- Filter the solid product, wash with cold water to remove ammonium chloride, and then with a small amount of cold ethanol.
- Dry the product under vacuum to obtain 3,5-dinitrobenzamide. Recrystallization from ethanol can be performed for further purification.



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### Synthesis of **Nitromide**.

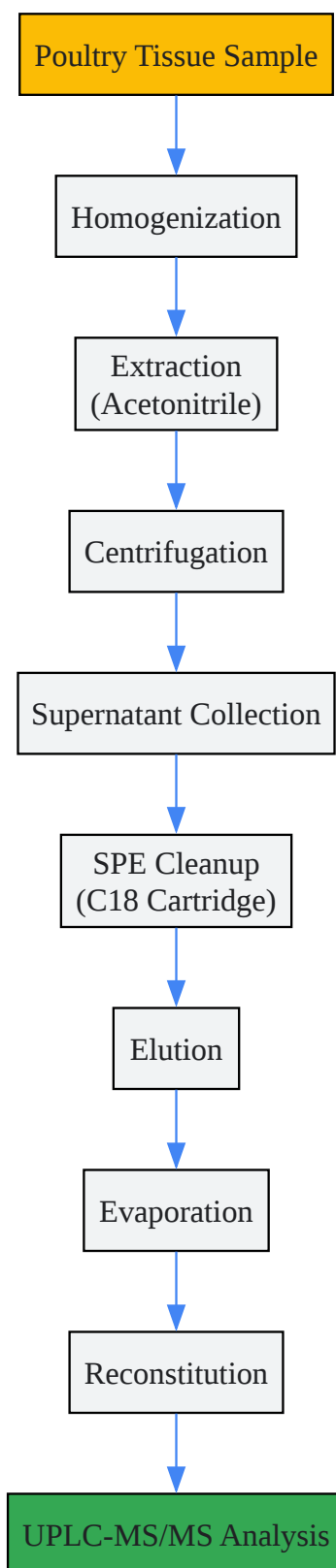
## Analytical Protocol: UPLC-MS/MS for Residue Analysis in Poultry Tissue

This protocol provides a general framework for the determination of **Nitromide** residues in poultry tissue, based on established methods for other veterinary drugs.[5][6][7]

- Sample Preparation:

- Homogenize 2-5 g of poultry tissue (muscle or liver).
- Add an appropriate internal standard.
- Extract the sample with an organic solvent such as acetonitrile or a mixture of acetonitrile and water, potentially with the addition of a small amount of acid (e.g., formic acid) to improve extraction efficiency.
- Vortex or mechanically shake the sample for a set period (e.g., 10-15 minutes).
- Centrifuge the sample to separate the solid and liquid phases.
- The supernatant can be further cleaned up using Solid Phase Extraction (SPE). A C18 or polymeric reversed-phase cartridge would be suitable.
- Elute the analyte from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
- UPLC-MS/MS Conditions:
  - Column: A reversed-phase column, such as a C18 or a phenyl-hexyl column, with a particle size of less than 2  $\mu\text{m}$ .
  - Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
  - Flow Rate: Appropriate for the UPLC column dimensions (e.g., 0.2-0.5 mL/min).
  - Injection Volume: 1-10  $\mu\text{L}$ .
  - Mass Spectrometry:
    - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is likely to be effective for a dinitroaromatic compound.

- Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification and confirmation, monitoring at least two transitions from the precursor ion to product ions.



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Analytical Workflow for **Nitromide**.

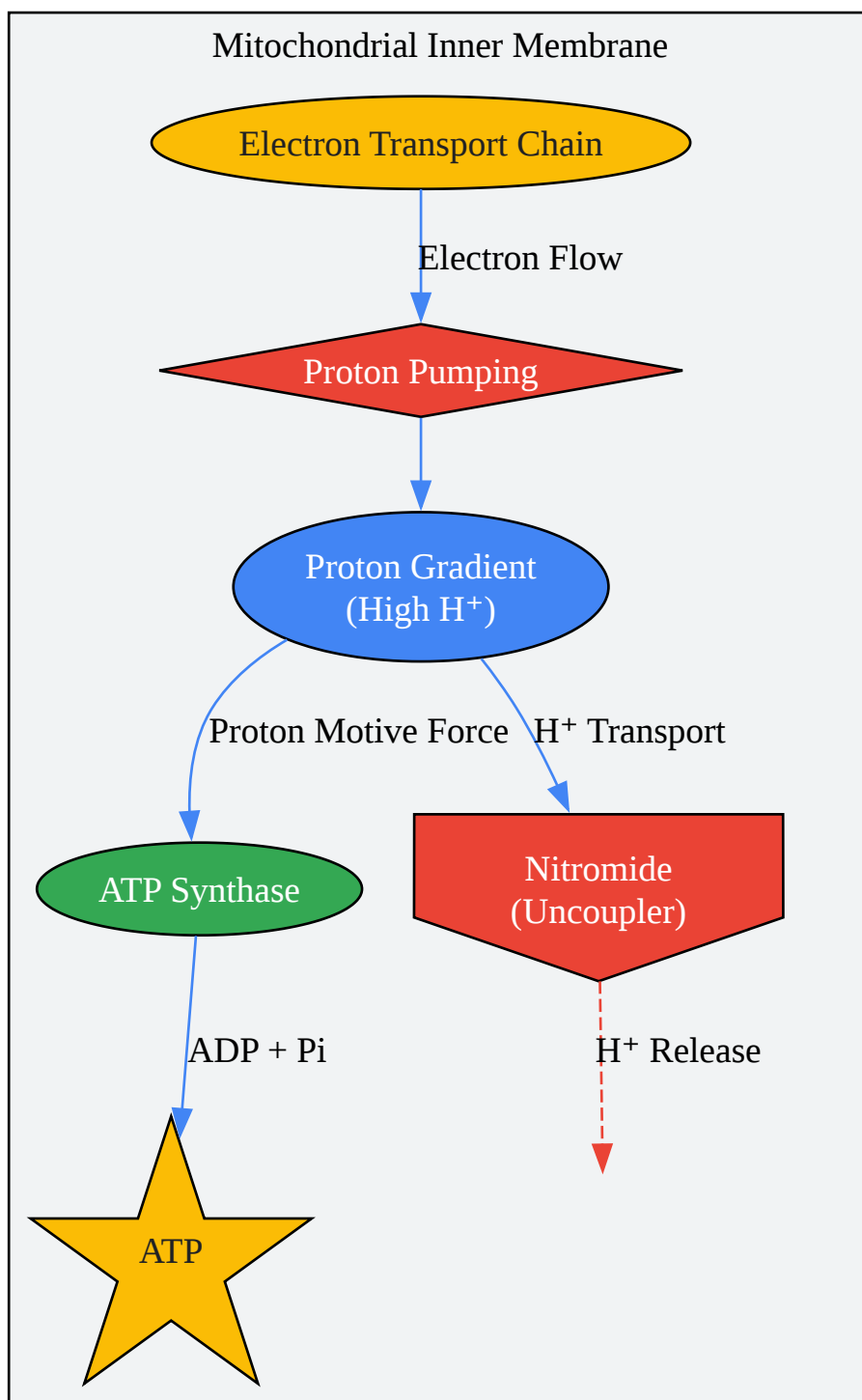
## Mechanism of Action and Biological Pathways

### Hypothesized Mechanism of Action: Uncoupling of Oxidative Phosphorylation

While the precise molecular mechanism of **Nitromide** has not been definitively elucidated, it is hypothesized to act as an uncoupler of oxidative phosphorylation in the mitochondria of the parasite, similar to other dinitrophenol compounds.<sup>[8][9][10]</sup> This action disrupts the parasite's energy metabolism, leading to its death.

Uncouplers are lipid-soluble weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.<sup>[9][10]</sup> The two nitro groups on the benzamide structure are strong electron-withdrawing groups, which can delocalize the negative charge of the deprotonated amide, allowing it to act as a protonophore.<sup>[9]</sup>





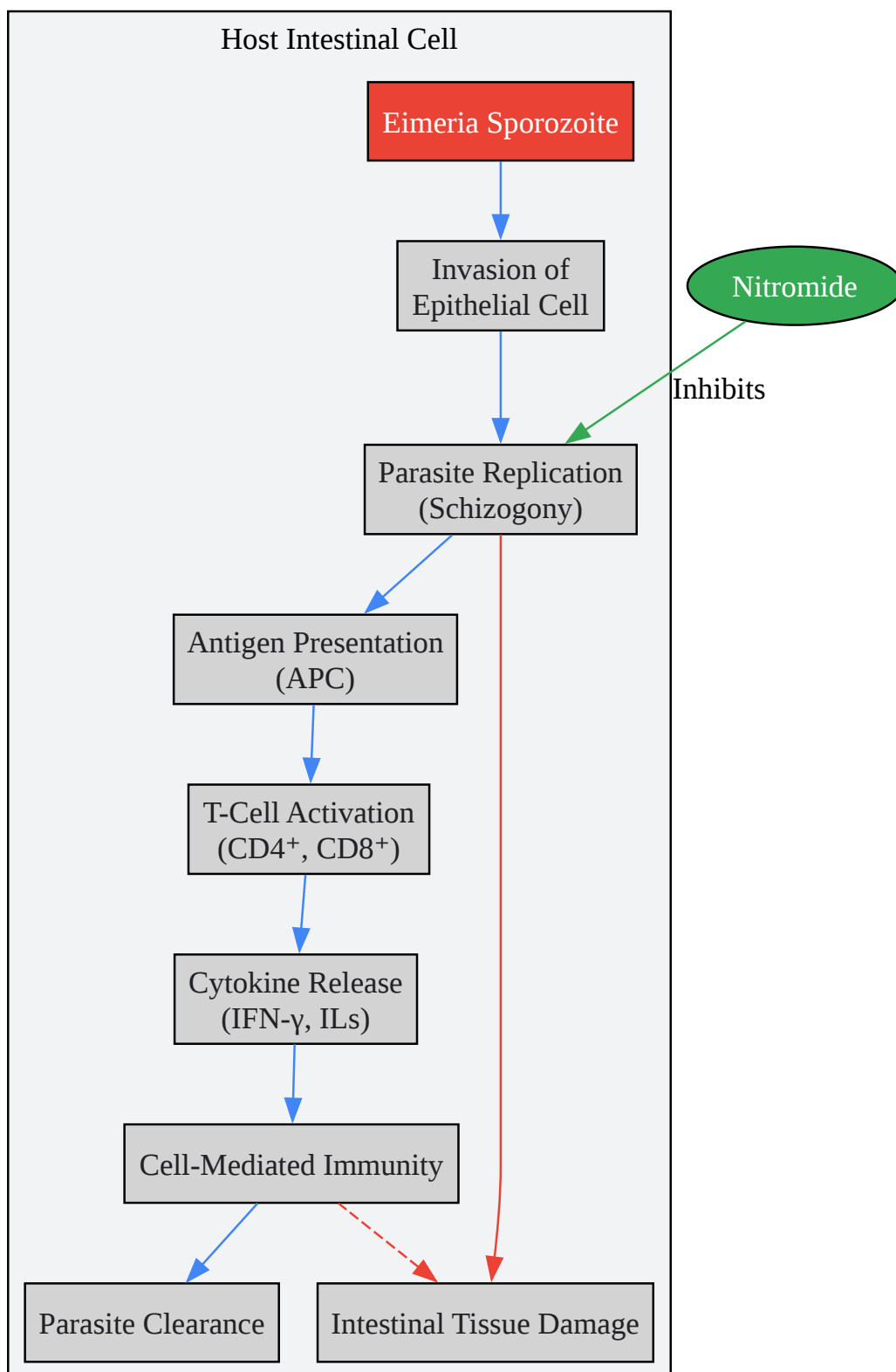
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Proposed Uncoupling of Oxidative Phosphorylation by **Nitromide**.

## Host-Parasite Interaction: Immune Response to Eimeria Infection

Eimeria infection of the intestinal epithelium triggers a complex host immune response.<sup>[3][11][12][13]</sup> This response is crucial for controlling the parasite but also contributes to the pathology of coccidiosis. Anticoccidial drugs like **Nitromide**, by reducing the parasite load, indirectly modulate this host response.

The immune response to Eimeria involves both innate and adaptive immunity. Key components include the production of cytokines such as interferon-gamma (IFN- $\gamma$ ) and various interleukins, and the activation of T-lymphocytes (CD4<sup>+</sup> and CD8<sup>+</sup> cells).<sup>[11][12]</sup>



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Host Immune Response to Eimeria Infection and the Role of **Nitromide**.

# Concluding Remarks for Drug Development Professionals

**Nitromide** represents a class of nitroaromatic compounds with proven efficacy against coccidiosis. The hypothesized mechanism of action, the uncoupling of oxidative phosphorylation, presents a target that is distinct from many other anticoccidial drugs, which could be advantageous in overcoming drug resistance.

For future drug development, several avenues are worth exploring:

- **Structure-Activity Relationship (SAR) Studies:** Modification of the benzamide structure could lead to compounds with improved efficacy, a broader spectrum of activity, and a better safety profile.
- **Mechanism of Action Studies:** Definitive confirmation of the uncoupling mechanism and investigation into other potential targets would provide a more solid foundation for rational drug design.
- **Formulation Development:** Investigating novel delivery systems could enhance the bioavailability and efficacy of **Nitromide** and its derivatives.

This technical guide provides a comprehensive overview of the current knowledge on **Nitromide** (CAS 121-81-3) and serves as a foundational resource for further research and development in the field of antiparasitic drugs.

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